Receptor Selectivity Profile: Cioteronel vs. Clinically Established Nonsteroidal Antiandrogens
Cioteronel demonstrates a clean receptor selectivity profile by competitively binding to the androgen receptor (AR) without exhibiting significant affinity for estrogen or progesterone receptors [1]. This contrasts with some other nonsteroidal antiandrogens, which may possess partial agonist activity or off-target receptor interactions that can complicate experimental interpretation [2].
| Evidence Dimension | Receptor Binding Specificity |
|---|---|
| Target Compound Data | No significant effects on estrogen or progesterone receptors. |
| Comparator Or Baseline | Some nonsteroidal antiandrogens (e.g., flutamide) can exhibit weak agonist activity or off-target effects. |
| Quantified Difference | Qualitative difference based on reported in vitro assays. |
| Conditions | In vitro competitive binding assays against DHT on human carcinoma cell lines (breast, ovary, prostate) and malignant melanomas [1]. |
Why This Matters
For research applications requiring pure AR antagonism without confounding estrogenic or progestogenic activity, Cioteronel's selectivity profile offers a distinct advantage over less selective in-class alternatives.
- [1] Ford LC, Kasha W, Chang NH, DeLange RJ. Antiandrogen and antineoplastic effects of a novel drug, CPC10997. Chemotherapy. 1985;31(5):362-5. doi:10.1159/000238360. View Source
- [2] Gao W, Bohl CE, Dalton JT. Chemistry and structural biology of androgen receptor. Chemical Reviews. 2005;105(9):3352-70. doi:10.1021/cr020456u. View Source
